

# Application Note: Quantification of Posaconazole Hydrate using a Validated HPLC-UV Method

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## Compound of Interest

Compound Name: Posaconazole hydrate

Cat. No.: B15559576

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2] It functions by inhibiting the enzyme lanosterol 14 $\alpha$ -demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[1][3] Accurate and reliable quantification of posaconazole in bulk drug substance, pharmaceutical formulations, and biological matrices is essential for quality control, formulation development, and pharmacokinetic studies. Posaconazole can exist in a hydrated form, and it is important to have a robust analytical method for its quantification.[4] This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **posaconazole hydrate**.

## Physicochemical Properties of Posaconazole

Posaconazole is a white to off-white crystalline powder.[3] Its solubility is pH-dependent, with increased solubility in acidic conditions.[5] The UV spectrum of posaconazole shows maximum absorbance at approximately 262 nm, which is a suitable wavelength for UV detection in HPLC analysis.[2][6][7][8]

## Experimental Protocols

## 1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been optimized for the quantification of posaconazole.

Parameter	Condition
HPLC System	Shimadzu HPLC or equivalent[1]
Column	Zorbax SB C18 (250 x 4.6 mm, 5.0 µm) or equivalent[1]
Mobile Phase	Acetonitrile and Water (50:50 v/v)[1]
Flow Rate	1.2 mL/minute[1]
Injection Volume	10 µL[1]
Column Temperature	40°C[1]
Detector	UV at 262 nm[1]
Run Time	Approximately 10 minutes

## 2. Reagent and Standard Preparation

- Diluent: A mixture of water and acetonitrile in a 1:1 ratio is used as the diluent. Posaconazole is readily soluble in this mixture.[1]
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Posaconazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 2 µg/mL to 20 µg/mL. [6]

## 3. Sample Preparation

- Bulk Drug: Prepare a sample solution of the bulk drug substance at a target concentration of 10 µg/mL using the diluent.
- Pharmaceutical Formulation (e.g., Tablets):
  - Weigh and finely powder a representative number of tablets.
  - Accurately weigh a portion of the powder equivalent to 10 mg of posaconazole and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
  - Dilute to volume with the diluent and mix well.
  - Filter the solution through a 0.45 µm membrane filter before injection.<sup>[9]</sup>
  - Further dilute the filtered solution with the diluent to a final concentration of 10 µg/mL.

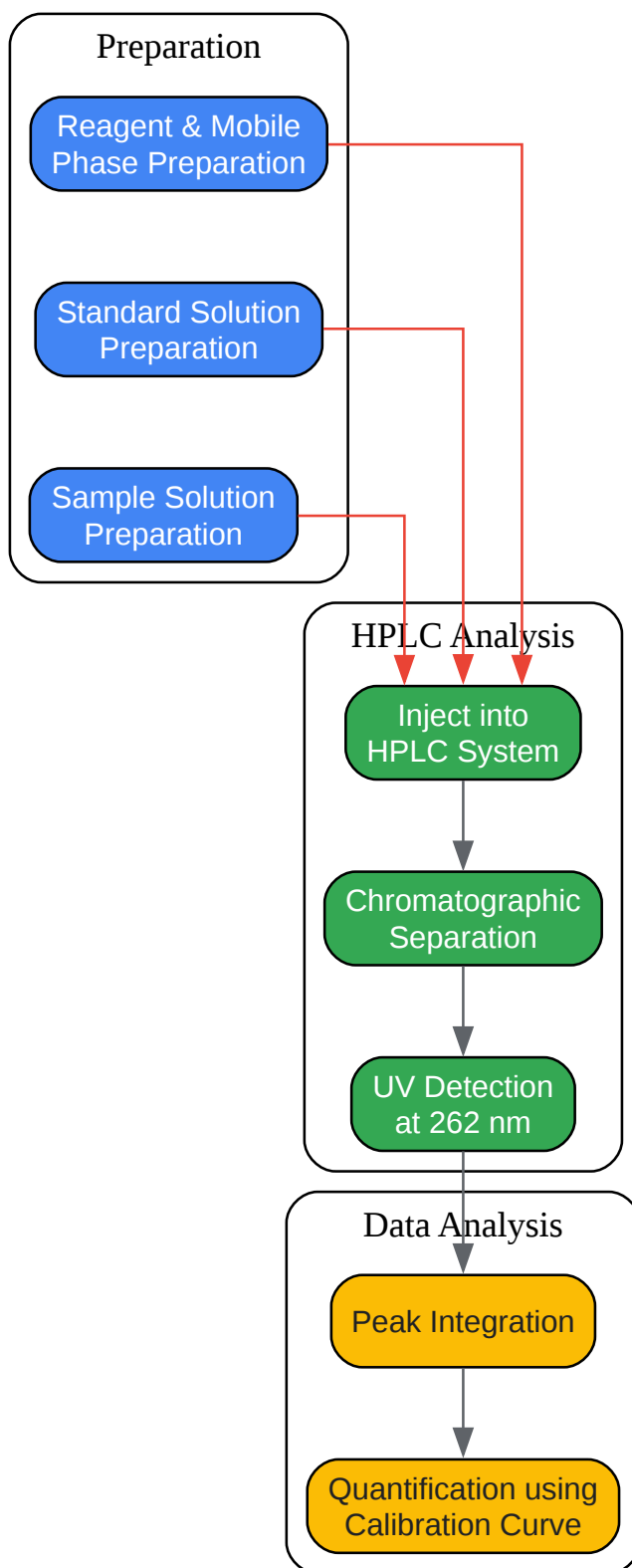
## Method Validation Summary

The described HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines.<sup>[10]</sup> The validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	2-20 µg/mL[6]
Correlation Coefficient (r <sup>2</sup> )	> 0.999[6]
Accuracy (% Recovery)	99.01% - 99.05%[6][10]
Precision (%RSD)	< 2%[6][10]
Limit of Detection (LOD)	0.24 µg/mL[10]
Limit of Quantitation (LOQ)	0.74 µg/mL[10]
Specificity	No interference from placebo and degradants[6][9]
Robustness	The method is robust to small variations in flow rate, mobile phase composition, and column temperature.[6][10]

## Visualizations

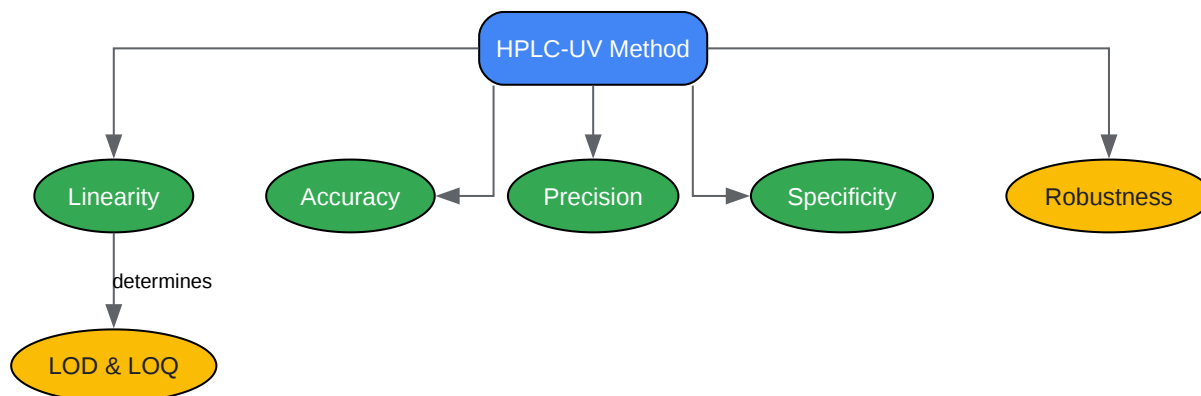
### Experimental Workflow



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Caption: Experimental workflow for the HPLC-UV quantification of **Posaconazole Hydrate**.

## Logical Relationship of Method Validation Parameters



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Caption: Interrelationship of key validation parameters for the analytical method.

### Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of **posaconazole hydrate** in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The short run time allows for high-throughput analysis, making it a valuable tool in a drug development setting.

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